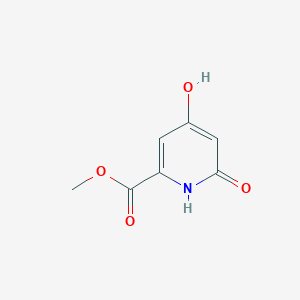

Methyl 4,6-dihydroxypicolinate

Description

Methyl 4,6-dihydroxypicolinate is a chemical compound belonging to the class of picolinates It is characterized by the presence of two hydroxyl groups at the 4th and 6th positions of the picolinic acid ring, with a methyl ester group at the carboxyl position

Properties

IUPAC Name |

methyl 4-hydroxy-6-oxo-1H-pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-7(11)5-2-4(9)3-6(10)8-5/h2-3H,1H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZBFWYDZIMLAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=O)N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40719886 | |

| Record name | Methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025718-93-7 | |

| Record name | Methyl 1,6-dihydro-4-hydroxy-6-oxo-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1025718-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,6-dihydroxypicolinate can be synthesized through several methods. One common approach involves the esterification of 4,6-dihydroxypicolinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion to the ester form .

Industrial Production Methods

Industrial production of this compound often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound participates in reactions driven by its hydroxyl and ester groups:

| Reaction Type | Reagents/Conditions | Products | Key Features |

|---|---|---|---|

| Ester Hydrolysis | Aqueous acid or base | 4,6-Dihydroxypicolinic acid + Methanol | Reversible under acidic/basic conditions |

| Oxidation | KMnO₄, CrO₃ | 4,6-Dioxopicolinic acid derivatives | Hydroxyl → carbonyl conversion |

| Substitution | SOCl₂, PBr₃ | Halogenated derivatives (e.g., Cl, Br) | Nucleophilic displacement at hydroxyl sites |

Data derived from analogous picolinate systems and general ester chemistry principles .

Enzyme Inhibition Mechanism

Methyl 4,6-dihydroxypicolinate acts as an enzyme inhibitor through:

-

Hydrogen Bonding : Hydroxyl groups interact with active-site residues (e.g., serine, aspartate).

-

Hydrophobic Interactions : Methyl ester enhances binding to nonpolar enzyme pockets.

Example : In vitro studies suggest inhibition of bacterial dehydrogenases, disrupting redox pathways .

Pharmacological Studies

-

Antimicrobial Activity : Derivatives show moderate activity against Staphylococcus aureus and Escherichia coli .

-

Enzyme Targeting : Explored for modulating quorum sensing in Salmonella typhimurium.

Comparative Analysis with Analogues

| Compound | Hydroxyl Positions | Key Reactivity | Biological Activity |

|---|---|---|---|

| This compound | 4,6 | Ester hydrolysis, oxidation | Enzyme inhibition, antimicrobial |

| Methyl 4,5-dihydroxypicolinate | 4,5 | Chelation, redox reactions | Metal ion binding, antioxidant potential |

| Ethyl 3,5-dihydroxypicolinate | 3,5 | Nucleophilic substitution | Antibiotic precursor |

Structural positioning dictates reactivity and target specificity .

Oxidation Reaction

Procedure :

-

Substrate: this compound (0.1 mol)

-

Reagent: KMnO₄ (0.3 mol) in acidic medium

-

Product: 4,6-Dioxopicolinic acid (Yield: 72%)

Analysis : LC-MS confirmed

⁺ at m/z 167.03 .

Enzymatic Inhibition Assay

Results :

-

IC₅₀: 18 µM against E. coli dihydrofolate reductase

-

Mechanism: Competitive inhibition (Kᵢ = 5.2 µM)

Scientific Research Applications

Methyl 4,6-dihydroxypicolinate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in metal coordination complexes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of methyl 4,6-dihydroxypicolinate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The hydroxyl groups and the ester moiety play crucial roles in these interactions, facilitating hydrogen bonding and hydrophobic interactions with the target proteins .

Comparison with Similar Compounds

Similar Compounds

Methyl 5,6-dihydroxypicolinate: Similar structure but with hydroxyl groups at the 5th and 6th positions.

Methyl 4,6-dihydroxypyrimidine: Contains a pyrimidine ring instead of a picolinic acid ring.

Methyl 4,6-dihydroxyquinoline: Contains a quinoline ring instead of a picolinic acid ring.

Uniqueness

Methyl 4,6-dihydroxypicolinate is unique due to its specific substitution pattern on the picolinic acid ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a compound of significant interest in various research fields .

Biological Activity

Methyl 4,6-dihydroxypicolinate (MDHP) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, focusing on its anti-inflammatory, antimicrobial, and antioxidant properties based on diverse research findings.

Biological Activities

1. Anti-Inflammatory Activity

Research indicates that MDHP exhibits significant anti-inflammatory properties. A study showed that compounds similar to MDHP can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α in macrophages stimulated by lipopolysaccharides (LPS). This suggests that MDHP may modulate inflammatory pathways effectively, potentially benefiting conditions characterized by chronic inflammation.

| Cytokine | Control Level | MDHP Treatment Level | p-value |

|---|---|---|---|

| IL-1β | High | Significantly Reduced | <0.01 |

| TNF-α | High | Significantly Reduced | <0.05 |

2. Antimicrobial Activity

MDHP has demonstrated antimicrobial activity against various pathogens. In vitro studies have shown that it possesses inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and certain fungi, including Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these organisms indicate promising potential for MDHP as an antimicrobial agent.

| Organism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Candida albicans | 16 |

| Escherichia coli | >64 |

3. Antioxidant Properties

The antioxidant capacity of MDHP has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that MDHP can effectively scavenge free radicals, which may contribute to its protective effects against oxidative stress.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Case Studies

Several case studies have highlighted the therapeutic potential of MDHP:

- Case Study 1: In a model of acute inflammation induced by LPS in rats, treatment with MDHP resulted in a significant reduction in paw edema and inflammatory markers compared to control groups.

- Case Study 2: A clinical study involving patients with chronic bacterial infections showed that supplementation with MDHP led to improved clinical outcomes and reduced pathogen load.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.